Cdk9-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk9-IN-19 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription and cell cycle progression. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II, facilitating the transition from transcription initiation to elongation. Dysregulation of CDK9 activity has been implicated in various cancers, making it a valuable target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-19 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling reactions. The synthetic route may include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, such as condensation, cyclization, and functional group transformations.
Introduction of Functional Groups: Specific functional groups are introduced to enhance the compound’s selectivity and potency. This may involve reactions like halogenation, alkylation, or acylation.
Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Cdk9-IN-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Cdk9-IN-19 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CDK9 in cancer cell proliferation and survival. .
Transcription Regulation: Researchers use this compound to investigate the mechanisms of transcription elongation and the regulation of gene expression by CDK9.
Drug Development: The compound serves as a lead molecule for developing new CDK9 inhibitors with improved selectivity and potency.
Biological Studies: It is employed in studies exploring the broader biological functions of CDK9, including its role in cell cycle control and response to cellular stress.
Mechanism of Action
Cdk9-IN-19 exerts its effects by selectively inhibiting CDK9 activity. CDK9, in complex with cyclin T1, forms the P-TEFb complex, which phosphorylates the C-terminal domain of RNA polymerase II. This phosphorylation is crucial for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNA polymerase II, leading to transcriptional pausing and downregulation of genes essential for cell survival and proliferation. This mechanism is particularly effective in cancer cells, where CDK9 activity is often upregulated .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: A pan-CDK inhibitor that targets multiple CDKs, including CDK9.
Dinaciclib: Another CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.
Uniqueness of Cdk9-IN-19
This compound stands out due to its high selectivity for CDK9 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown efficacy in various cancer models, making it a valuable tool for both research and potential clinical applications .
Properties
Molecular Formula |
C26H22F2N4O5 |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
3-acetyl-7-[[5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidin-2-yl]amino]-4-morpholin-4-ylchromen-2-one |
InChI |
InChI=1S/C26H22F2N4O5/c1-14(33)22-24(32-7-9-36-10-8-32)18-6-4-16(12-21(18)37-25(22)34)30-26-29-13-19(28)23(31-26)17-5-3-15(27)11-20(17)35-2/h3-6,11-13H,7-10H2,1-2H3,(H,29,30,31) |
InChI Key |
RDOKVGWGKMHBMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C(C=C2)NC3=NC=C(C(=N3)C4=C(C=C(C=C4)F)OC)F)OC1=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.